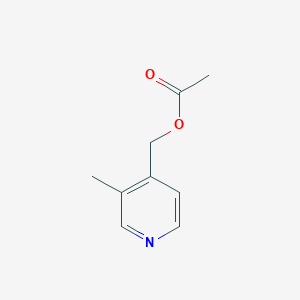

(3-Methylpyridin-4-yl)methyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

18794-49-5 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(3-methylpyridin-4-yl)methyl acetate |

InChI |

InChI=1S/C9H11NO2/c1-7-5-10-4-3-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3 |

InChI Key |

CEWMIVBWLKCOMW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN=C1)COC(=O)C |

Canonical SMILES |

CC1=C(C=CN=C1)COC(=O)C |

Origin of Product |

United States |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon-hydrogen framework of a compound. However, for (3-Methylpyridin-4-yl)methyl acetate (B1210297), specific experimental data is not present in the surveyed literature.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. A hypothetical ¹H NMR spectrum of (3-Methylpyridin-4-yl)methyl acetate would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methyl group attached to the ring, the methylene (B1212753) protons, and the methyl protons of the acetate group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the compound's structure. Without experimental data, a definitive analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would reveal unique signals for each carbon atom in the pyridine ring, the methyl substituent, the methylene bridge, the carbonyl carbon, and the acetate's methyl carbon. The chemical shifts of these signals would provide valuable insight into the electronic environment of each carbon atom. Lacking access to a recorded spectrum, a detailed interpretation cannot be provided.

Two-Dimensional NMR Techniques

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure by showing correlations between different nuclei. These experiments would definitively establish the connectivity of the protons and carbons in this compound. Unfortunately, no 2D NMR data for this specific compound could be located in the public domain.

Computational Prediction of NMR Chemical Shifts (Gauge-Independent Atomic Orbital (GIAO) Method)

In the absence of experimental data, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict NMR chemical shifts. This theoretical approach uses quantum mechanics to calculate the magnetic shielding of nuclei, which can then be converted into predicted chemical shifts. While a powerful tool, the accuracy of GIAO predictions is highly dependent on the computational level and the conformation of the molecule used. A theoretical study of this compound using the GIAO method could provide estimated NMR data, but such a study does not appear to have been published.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Raman Spectroscopy Techniques

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. In the study of this compound, Raman spectroscopy would be instrumental in identifying and characterizing the vibrational modes associated with its distinct functional groups: the 3-methylpyridine (B133936) ring and the methyl acetate side chain.

While a dedicated Raman spectrum for this compound is not widely published, the expected spectral features can be inferred from the analysis of related compounds such as 3-methylpyridine and methyl acetate. The assignments of the vibrational spectra for 3-methyl and 4-methylpyridine (B42270) molecules have been successfully carried out using the scaled quantum mechanical force field (SQMFF) methodology, showing a satisfactory correlation between theoretical and experimental frequencies.

Expected Raman Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | Ring stretching (νC=C, νC=N) | 1600 - 1400 |

| Ring breathing | ~1000 | |

| C-H in-plane bending | 1300 - 1000 | |

| Methyl Group (on ring) | C-H stretching | 3000 - 2850 |

| C-H bending | 1470 - 1430 | |

| Ester Group (methyl acetate) | C=O stretching | 1750 - 1735 |

| C-O stretching | 1300 - 1000 | |

| O-CH₃ stretching | ~975 | |

| Methylene Bridge (-CH₂-) | C-H stretching | 2950 - 2850 |

| CH₂ scissoring | ~1465 |

The presence of the methyl group on the pyridine ring and the ester functionality would lead to a complex and unique Raman spectrum, allowing for unambiguous identification of the molecule.

Theoretical Vibrational Spectra Calculations

To complement experimental Raman studies, theoretical vibrational spectra calculations are often employed. Density Functional Theory (DFT) is a prominent quantum chemical method used for this purpose. By calculating the harmonic vibrations of a molecule, a theoretical Raman spectrum can be generated, which is invaluable for the assignment of experimentally observed vibrational bands.

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed on the optimized molecular geometry. The output of these calculations would provide a list of vibrational frequencies and their corresponding Raman intensities. These theoretical values are often scaled to better match experimental data, accounting for anharmonicity and other method-inherent approximations. Such theoretical studies are crucial for a precise understanding of the molecule's vibrational dynamics.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to investigate the electronic transitions within a molecule. For this compound, this technique would provide insights into the π-electron system of the pyridine ring and the influence of its substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted pyridine ring. Pyridine itself displays π → π* transitions at approximately 200 nm and n → π* transitions around 270 nm. The presence of the methyl and methyl acetate substituents on the ring will likely cause a bathochromic (red) shift in these absorption maxima due to their electron-donating and conjugating effects.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Prediction

To predict and interpret the experimental UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful tool. This theoretical approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.

For this compound, TD-DFT calculations would be performed on the ground-state optimized geometry. The choice of functional and basis set is critical for obtaining accurate predictions. These calculations would not only predict the λmax values but also help in assigning the nature of the electronic transitions (e.g., π → π, n → π).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

For this compound (molecular weight: 165.19 g/mol ), the molecular ion peak would be expected at m/z 165. The fragmentation pattern would be dictated by the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve:

Loss of the acetoxy group: Cleavage of the CH₂-O bond could lead to the formation of a stable (3-methylpyridin-4-yl)methyl cation at m/z 106.

Loss of the methyl acetate group: Fragmentation could result in the loss of a neutral methyl acetate molecule, although this is less common.

Fragmentation of the ester group: The ester group itself can undergo characteristic fragmentation, such as the loss of a methoxy (B1213986) radical (•OCH₃) to give an acylium ion, or the loss of a formaldehyde (B43269) molecule (CH₂O).

Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible if the structural criteria are met, though less likely for this specific structure.

The analysis of the fragmentation pattern provides a roadmap to the molecule's structure, confirming the connectivity of the atoms.

Predicted Key Fragments in the EI-MS of this compound:

| m/z | Proposed Fragment Ion | Neutral Loss |

| 165 | [this compound]⁺˙ (Molecular Ion) | - |

| 122 | [M - CH₃CO]⁺ | Acetyl radical |

| 106 | [(3-Methylpyridin-4-yl)methyl]⁺ | Acetoxy radical |

| 77 | [Pyridyl]⁺ | C₂H₂ |

It is important to note that the relative abundances of these fragments would depend on their stability and the specific conditions of the mass spectrometer.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of moderately polar organic molecules, making it well-suited for pyridine derivatives like this compound. In ESI-MS, the primary ion observed is typically the protonated molecule, [M+H]⁺. Given the molecular formula C₉H₁₁NO₂, the expected mass-to-charge ratio (m/z) for the protonated species would be approximately 166.197.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. This process generates a characteristic fragmentation pattern that provides insights into the molecule's structure. The analysis of N-methyl amino acids by ESI-MS/MS, for example, has shown that fragmentation patterns can reveal the structure of the side chain and the position of the methyl group. researchgate.net For this compound, fragmentation would likely involve cleavage of the ester bond, leading to the loss of the acetate group or other characteristic fragments of the pyridine core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high accuracy, allowing for the calculation of a precise elemental formula. rsc.org This technique is critical for distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound, HRMS would be used to measure the exact mass of the protonated molecule [M+H]⁺ and compare it to the theoretically calculated value. A close correlation between the measured and calculated mass provides strong evidence for the assigned chemical formula.

| Molecular Formula | Adduct | Calculated Exact Mass (Da) | Measured Exact Mass (Da) |

|---|---|---|---|

| C₉H₁₁NO₂ | [M+H]⁺ | 166.08625 | Data not reported in searched literature |

X-ray Diffraction (XRD) for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the crystal lattice and the molecular structure. mdpi.com Research on other heterocyclic compounds has demonstrated the power of this technique to confirm molecular structures, revealing details such as the planarity of ring systems and the conformation of substituents. researchgate.netresearchgate.net The data obtained from such an analysis are comprehensive, including the unit cell dimensions, space group, and atomic coordinates. While this method is definitive, no single-crystal X-ray diffraction data for this compound has been reported in the searched literature.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO₂ |

| Formula Weight | 165.19 g/mol |

| Crystal System | Not Reported |

| Space Group | Not Reported |

| Unit Cell Dimensions (a, b, c) | Not Reported |

| Unit Cell Angles (α, β, γ) | Not Reported |

| Volume (V) | Not Reported |

| Molecules per Unit Cell (Z) | Not Reported |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method serves as a crucial check for the purity and empirical formula of a synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. researchgate.net A close match between the observed and calculated values confirms the elemental composition of the compound. For this compound (C₉H₁₁NO₂), the theoretical percentages can be calculated as a benchmark for experimental verification. mdpi.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 65.44 | Data not reported in searched literature |

| Hydrogen (H) | 6.71 | Data not reported in searched literature |

| Nitrogen (N) | 8.48 | Data not reported in searched literature |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for both assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography is particularly prevalent in this context.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a chemical substance. For compounds like pyridine acetates, reverse-phase (RP) HPLC is a common approach. sielc.comsielc.com In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is assessed by monitoring the eluent with a detector, typically UV-Vis, at a wavelength where the compound absorbs light. A pure sample will ideally show a single, sharp peak in the chromatogram.

The conditions for an HPLC analysis can be optimized for specific compounds. For related pyridine derivatives, typical mobile phases consist of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to ensure sharp peak shapes, especially when the analysis is coupled with mass spectrometry. sielc.comsielc.com

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of synthesized organic compounds, including pyridine derivatives such as this compound. This method separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For pyridine derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate compounds with varying functional groups. rsc.org

The purification of crude reaction mixtures containing this compound would typically involve flash column chromatography on silica gel. rsc.org The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system of n-hexane and ethyl acetate is a common choice for compounds of moderate polarity like the target ester. rsc.org The purification process begins with the application of the crude product, dissolved in a minimal amount of a suitable solvent, onto the top of the silica gel column. The eluent is then passed through the column, and the different components of the mixture travel down the column at different rates.

The separation is monitored by collecting fractions of the eluting solvent and analyzing them, often by thin-layer chromatography (TLC), to determine the presence of the desired product. Fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound. The efficiency of the separation is dependent on factors such as the quality of the silica gel, the ratio of the eluent components, and the loading of the crude material onto the column. nih.gov

Below is a table outlining a typical setup for the column chromatographic purification of a pyridine derivative like this compound.

| Parameter | Description | Typical Value/Range |

| Stationary Phase | The solid adsorbent material packed into the column. | Silica gel (230–400 mesh) rsc.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | n-Hexane/Ethyl Acetate gradient rsc.org |

| Elution Technique | The method of passing the mobile phase through the column. | Gradient elution (e.g., starting with a low polarity mixture and gradually increasing the polarity) |

| Sample Loading | The method of applying the crude sample to the column. | Dry loading or wet loading in a minimal amount of solvent |

| Monitoring | Technique used to track the separation of compounds. | Thin-Layer Chromatography (TLC) with UV visualization |

| Post-Purification | Steps taken after collecting the desired fractions. | Combination of pure fractions and removal of solvent by rotary evaporation rsc.org |

Mechanistic Investigations of Reactions Involving 3 Methylpyridin 4 Yl Methyl Acetate

Hydrolysis Reaction Mechanisms

The hydrolysis of (3-Methylpyridin-4-yl)methyl acetate (B1210297) to (3-methylpyridin-4-yl)methanol (B1587072) and acetic acid can be catalyzed by either acid or base, each proceeding through distinct mechanistic pathways.

Under acidic conditions, the hydrolysis of (3-Methylpyridin-4-yl)methyl acetate is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The attack of water leads to the formation of a tetrahedral intermediate. arabjchem.orgrsc.org

The reaction proceeds via an A-SE2-type mechanism. rsc.org The key steps are:

Protonation of the carbonyl oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H₃O⁺) to form a resonance-stabilized cation.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. In a multistep reaction, the breakdown of the tetrahedral intermediate is the rate-determining step at lower pH values. arabjchem.org

Elimination of the leaving group: The protonated intermediate then collapses, with the departure of the (3-methylpyridin-4-yl)methanol leaving group, to form protonated acetic acid.

Deprotonation: Finally, a water molecule deprotonates the protonated acetic acid to yield acetic acid and regenerate the acid catalyst.

The formation and breakdown of the tetrahedral intermediate are central to this mechanism, which is a common feature in the acid-catalyzed hydrolysis of esters and acetals. arabjchem.orgrsc.org

In the presence of a base, the hydrolysis of this compound follows a different pathway, typically involving nucleophilic catalysis or general base catalysis. Pyridine (B92270) and its derivatives are known to catalyze the hydrolysis of aryl acetates. rsc.org

In a nucleophilic catalysis mechanism, the pyridine nitrogen of another molecule of this compound, or a similar pyridine base, can act as a nucleophile, attacking the carbonyl carbon of the ester. This forms a reactive N-acetylpyridinium intermediate, which is then more readily attacked by water to yield the final products.

Alternatively, a general base catalysis mechanism can occur. In this pathway, a base (B:) removes a proton from a water molecule, increasing its nucleophilicity. The resulting hydroxide (B78521) ion then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses to release the (3-methylpyridin-4-yl)methoxide anion, which is subsequently protonated by the conjugate acid of the base (BH⁺) to give (3-methylpyridin-4-yl)methanol. Pyridine bases can facilitate this general base-catalyzed pathway, although it is generally slower than the nucleophilic catalysis route. rsc.org

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | H₃O⁺ | OH⁻ or other bases |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack on carbonyl carbon |

| Key Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Rate-Determining Step | Often the breakdown of the tetrahedral intermediate arabjchem.org | Often the initial nucleophilic attack |

| Products | (3-methylpyridin-4-yl)methanol and acetic acid | (3-methylpyridin-4-yl)methanol and acetate |

Nucleophilic Substitution Reactions and Their Mechanisms

This compound can undergo nucleophilic substitution at two primary sites: the methylene (B1212753) carbon and the pyridine ring itself.

The methylene carbon of this compound is analogous to a benzylic carbon and is susceptible to both Sₙ1 and Sₙ2 reactions. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com The preferred pathway depends on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The Sₙ2 mechanism involves a backside attack by the nucleophile on the methylene carbon, leading to a concerted displacement of the acetate leaving group. masterorganicchemistry.comyoutube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comyoutube.com The reaction proceeds with an inversion of configuration if the carbon were chiral.

The Sₙ1 mechanism proceeds through a two-step process involving the initial departure of the acetate leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. youtube.com The carbocation intermediate derived from this compound would be a pyridylmethyl carbocation. The stability of this carbocation is a critical factor. The pyridine ring can stabilize the positive charge through resonance, particularly when the nitrogen is protonated, making the Sₙ1 pathway plausible.

Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for this compound

| Factor | Favors Sₙ1 | Favors Sₙ2 |

|---|---|---|

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group required | Good leaving group required |

| Intermediate | Carbocation | None (transition state) |

| Stereochemistry | Racemization | Inversion of configuration |

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). pearson.comechemi.comyoutube.com The reaction of substituted pyridines with nucleophiles generally proceeds through an addition-elimination mechanism. youtube.com

For this compound, the 4-position is already substituted. Therefore, SₙAr reactions would primarily occur at the 2- and 6-positions if a suitable leaving group were present at these positions. The presence of the methyl group at the 3-position might sterically hinder attack at the 2- and 4-positions to some extent. The SₙAr mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. acs.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups. The pyridine nitrogen itself acts as an electron-withdrawing group, stabilizing the negative charge in the Meisenheimer complex when the attack is at the ortho or para positions. echemi.comyoutube.com

Kinetic studies of SₙAr reactions on substituted pyridines have shown that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. researchgate.net The presence of electron-donating groups, such as the methyl group in this compound, would be expected to decrease the rate of SₙAr by destabilizing the anionic intermediate.

Radical Reactions and Oxidative Transformations

The this compound molecule possesses sites that are susceptible to radical reactions and oxidative transformations.

Pyridylmethyl radicals can be generated and can participate in addition reactions to alkenes. researchgate.net This suggests that under appropriate conditions, the methylene group of this compound could be a source of a radical.

The methyl group on the pyridine ring is a primary site for oxidation. The oxidation of 3-methylpyridine (B133936) (3-picoline) can lead to nicotinic acid (pyridine-3-carboxylic acid). google.comwikipedia.orgmdpi.comresearchgate.net Various oxidizing agents and catalytic systems have been employed for this transformation, including permanganate, dichromate, and catalytic systems involving cobalt and bromine. mdpi.com A plausible mechanism for the oxidation of the methyl group involves the formation of radical intermediates. mdpi.com Similarly, the methyl group of this compound could be oxidized to a carboxylic acid group under strong oxidizing conditions.

Furthermore, the entire pyridine ring can undergo oxidative degradation under harsh conditions. Photoelectrocatalytic oxidation of 3-methylpyridine has been studied, leading to the formation of nicotinic acid (Vitamin B3). rsc.org

Radical Intermediates in Functionalization Reactions

Functionalization reactions involving radical intermediates offer a powerful strategy for modifying pyridine scaffolds under mild conditions. nih.gov For this compound, radical processes can be envisioned to occur either through the generation of a pyridylmethyl radical or via the addition of an external radical to the pyridine ring.

The generation of a pyridyl radical intermediate is often achieved through the activation of the pyridine nitrogen, for example, by forming an N-functionalized pyridinium (B92312) salt. nih.govnih.gov These salts are effective radical precursors, capable of undergoing single-electron reduction to generate a neutral radical. rsc.org Subsequent fragmentation can lead to the desired radical species. In the context of functionalizing the methylene bridge of this compound, a plausible pathway involves the homolytic cleavage of the C-O bond of the acetate group or, more commonly, a C-H bond at the methylene position, potentially facilitated by a hydrogen atom transfer (HAT) catalyst.

Alternatively, the pyridine ring itself can be functionalized through the addition of alkyl or other radicals, a process often referred to as a Minisci-type reaction. nih.gov The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophilic radicals. jscimedcentral.com The regioselectivity of this addition is a critical aspect, with radicals typically adding to the C2 or C4 positions. nih.govacs.org For this compound, the existing substituents at the C3 and C4 positions would sterically and electronically influence the site of radical attack, likely directing incoming radicals to the C2 or C6 positions. Mechanistic studies, including radical trapping experiments, can confirm the involvement of these transient species. researchgate.net

A proposed mechanism for the functionalization of pyridines involves the generation of pyridinyl radicals from pyridinium ions, which then couple with other radical species. acs.org This modern approach allows for C-H functionalization with distinct positional selectivity compared to classical Minisci reactions. acs.org

Oxidative Degradation Mechanisms of Pyridine Moieties

The pyridine ring is a stable aromatic heterocycle, but it is susceptible to oxidative degradation under various biological and chemical conditions. tandfonline.comresearchgate.net The degradation pathways are highly dependent on the nature and position of substituents on the ring. tandfonline.com For this compound, oxidation can target the pyridine ring itself or the attached alkyl and ester groups.

Microbial degradation of pyridine derivatives often commences with a hydroxylation step, where monooxygenase enzymes introduce a hydroxyl group onto the ring. nih.gov This initial oxidation increases the molecule's polarity and activates the ring for subsequent cleavage. nih.gov An alternative microbial pathway involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation, as observed in Arthrobacter sp. asm.orgnih.gov This process is catalyzed by a two-component flavin-dependent monooxygenase system, leading to the formation of intermediates that are further metabolized to compounds like succinic acid. asm.orgnih.gov

Chemical oxidation methods, such as photoelectrocatalysis, have been effectively used to oxidize 3-methylpyridine. rsc.orgrsc.org These studies show that the methyl group can be selectively oxidized to form 3-pyridinemethanol, 3-pyridinemethanal, and ultimately nicotinic acid (Vitamin B3). rsc.orgresearchgate.net This suggests that in this compound, both the 3-methyl group and the 4-methylene group are potential sites for initial oxidative attack, which could lead to a variety of oxidized products. The photolytic oxidation of 3-methylpyridine can also lead to complete mineralization (degradation to CO2), indicating that under certain conditions, the pyridine ring can be completely broken down. rsc.orgagosr.com

The table below summarizes typical products observed during the selective photoelectrocatalytic oxidation of 3-methylpyridine, a core component of the title compound.

| Reactant | Oxidation Product | Selectivity (%) | Conditions |

|---|---|---|---|

| 3-Methylpyridine | 3-Pyridinemethanol | ~4% | Photoelectrocatalysis (PEC) with TiO₂-based electrodes under UVA irradiation |

| 3-Methylpyridine | 3-Pyridinemethanal | ~10% | |

| 3-Methylpyridine | Nicotinic Acid (Vitamin B3) | ~10-51% |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. These methods allow for the characterization of transition states and the analysis of reaction energy profiles, offering insights that are often difficult to obtain through experimental means alone.

Transition State Characterization (Density Functional Theory Studies)

Density Functional Theory (DFT) is widely used to study the mechanisms of reactions involving pyridine derivatives. nih.gov By calculating the potential energy surface of a reaction, researchers can identify the geometry and energy of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), which is a key factor controlling the reaction rate.

DFT calculations on pyridine functionalization reactions have been used to elucidate mechanistic details and explain observed selectivity. nih.govresearchgate.net For a hypothetical reaction involving this compound, such as a radical addition, DFT could be employed to model the approach of the radical to the pyridine ring, locate the transition state for the C-C bond formation, and calculate the associated activation barrier. Common DFT functionals used for such systems include B3LYP, M06, and CAM-B3LYP, paired with appropriate basis sets like 6-311+G(d,p). nih.govacs.org

The table below presents hypothetical DFT-calculated activation energies for different types of reactions that a substituted pyridine might undergo, based on values reported in the literature for analogous systems.

| Reaction Type | Hypothetical Substrate | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Radical Addition to C2 | This compound | B3LYP/6-311+G(d,p) | 8 - 12 |

| C-H Activation (Side Chain) | This compound | M06/6-311+G(d,p) | 15 - 20 |

| Oxidative Ring Cleavage | This compound | CAM-B3LYP/6-311+G(d,p) | 25 - 35 |

Reaction Coordinate Analysis

Reaction coordinate analysis is the examination of the energetic profile of a reaction as it progresses from reactants to products. This analysis is a direct output of computational studies, typically visualized in a reaction coordinate diagram where the potential energy is plotted against the reaction coordinate (a geometric parameter representing the progress of the reaction).

This diagram maps out the entire energy landscape of the transformation, highlighting all stationary points:

Reactants and Products: The energy minima at the beginning and end of the reaction.

Intermediates: Local energy minima that represent stable, yet transient, species formed during the reaction.

Transition States: Energy maxima that connect reactants, intermediates, and products. These structures represent the energetic bottleneck of each reaction step.

Computational Chemistry and Theoretical Studies on 3 Methylpyridin 4 Yl Methyl Acetate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These calculations solve the Schrödinger equation for a given molecular system, providing a detailed picture of its electronic structure.

Density Functional Theory (DFT) Applications and Functionals (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. The choice of the functional, which approximates the exchange-correlation energy, is critical.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has been widely used for a variety of chemical systems, including organic molecules like pyridine (B92270) derivatives. scispace.com It combines the strengths of both Hartree-Fock theory and DFT, often providing reliable results for geometries, vibrational frequencies, and electronic properties. scispace.com For molecules containing heteroatoms like nitrogen and oxygen, such as in (3-Methylpyridin-4-yl)methyl acetate (B1210297), B3LYP has demonstrated its capability to produce accurate predictions of molecular structures and properties. researchgate.net

Basis Set Selection and Optimization (e.g., 6-311G(d,p), 6-31G(d))

The accuracy of a quantum chemical calculation is also heavily dependent on the basis set used. A basis set is a set of mathematical functions used to build the molecular orbitals.

6-31G(d): This is a Pople-style basis set of the split-valence double-zeta type. It includes polarization functions (d-functions) on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic nature of chemical bonds accurately.

6-311G(d,p): This is a triple-zeta basis set, offering more flexibility for describing the valence electrons. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). This level of theory is often used for more precise energy calculations and for systems where hydrogen bonding or weak interactions play a significant role. researchgate.net

The selection of a basis set is a trade-off between accuracy and computational cost. For pyridine derivatives, geometry optimizations are often performed at the B3LYP/6-311+G(2d,p) level of theory to achieve a good balance. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital devoid of electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests higher reactivity. nih.govresearchgate.net

In computational studies of pyridine derivatives, the HOMO-LUMO gap is a frequently calculated parameter to assess their electronic properties and reactivity. nih.govekb.eg Substituents on the pyridine ring can significantly influence the energies of these frontier orbitals and thus modulate the molecule's reactivity. psu.edu

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Pyridine | -6.89 | -0.65 | 6.24 |

| 3-Methylpyridine (B133936) | -6.75 | -0.58 | 6.17 |

| 4-Aminopyridine | -5.98 | -0.21 | 5.77 |

| Pyridine-3-carbonitrile | -7.54 | -1.52 | 6.02 |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a positive test charge at a given point in space.

MESP maps are typically visualized by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

For pyridine and its derivatives, the nitrogen atom is typically a region of negative potential, making it a primary site for electrophilic attack or protonation. nih.govresearchgate.net The substituents and their positions on the ring can modulate the electrostatic potential distribution across the entire molecule. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation.

Key aspects of NBO analysis include:

Charge Transfer and Delocalization: NBO analysis can quantify the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding or Rydberg orbitals). scirp.orgwisc.edu

Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is estimated using second-order perturbation theory, which provides a stabilization energy E(2). scirp.orgwisc.edu Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Hybridization: NBO analysis provides information about the hybridization of atoms in the molecule, offering insights into bonding characteristics.

In studies of pyridine-containing compounds, NBO analysis is used to understand the nature of the bonds, the delocalization of electron density within the aromatic system, and the influence of substituents on the electronic structure. researchgate.netscirp.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C2-C3) | 20.5 | Lone Pair -> Antibonding π |

| π(C2-C3) | π(C4-C5) | 18.2 | π -> Antibonding π |

| π(C4-C5) | π(C6-N) | 22.1 | π -> Antibonding π |

| σ(C-H) | σ(C-C) | 5.4 | σ -> Antibonding σ |

Role As a Precursor and Synthetic Intermediate in Advanced Organic Synthesis

Applications in the Synthesis of Complex Heterocyclic Systems

The structural framework of (3-Methylpyridin-4-yl)methyl acetate (B1210297) is particularly well-suited for the synthesis of a variety of complex heterocyclic compounds. The pyridine (B92270) core, combined with the reactive methyl and methyl acetate groups, allows for its incorporation into larger, polycyclic systems that are often found in medicinally and materially significant molecules.

Pyrrolidinone Derivatives for PET Imaging

The functionalized methylpyridine core is instrumental in the synthesis of sophisticated molecules for medical imaging, particularly Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides. A key application is in the development of PET radioligands for imaging enzymes in the brain, such as monoacylglycerol lipase (B570770) (MAGL), which is involved in endocannabinoid signaling.

A novel PET probe, [18F]T-401, was designed and synthesized for imaging MAGL. nih.gov This complex molecule incorporates a pyrrolidinone ring and a fluorinated 4-methylpyridine (B42270) moiety. The synthesis of such probes requires precursors that allow for the late-stage introduction of the fluorine-18 (B77423) radionuclide. The (3-Methylpyridin-4-yl) core is a critical component for building the [2-(18F)fluoro-4-methylpyridin-3-yl] fragment of the final PET agent. nih.gov The development of these imaging agents involves tailoring the lipophilicity of the molecule to optimize blood-brain barrier permeability and minimize non-specific binding, thereby achieving high-contrast images of the target enzyme. nih.gov

| PET Radiotracer | Target | Precursor Moiety | Application |

| [18F]T-401 | Monoacylglycerol Lipase (MAGL) | 2-Fluoro-4-methylpyridin-3-yl | Quantitative assessment of MAGL levels under normal and disease conditions. nih.gov |

| [18F]5Me3F4AP | Voltage-gated potassium (K+) channels | 3-Fluoro-5-methyl-4-nitropyridine N-oxide | Potential for neuroimaging applications and imaging demyelination. nih.gov |

Quinazolinone and Pyrazolopyrazine Derivatives

The methylpyridine scaffold is also a key precursor in the synthesis of fused heterocyclic systems like quinazolinones. Quinazolinone derivatives are known to possess a wide range of biological activities. A novel synthetic route has been developed for quinazolin-2,4(1H,3H)-diones that are substituted with a pyridyl group at the 3-position. youtube.com

Specifically, the compound 3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione has been synthesized through the annulation of substituted anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas. youtube.compsu.edu This process involves the initial formation of an N-aryl-N'-pyridyl urea, which then undergoes cyclocondensation to form the fused quinazolinone ring system. youtube.com This method provides an efficient, metal-catalyst-free pathway to these important heterocyclic structures.

While direct synthesis of pyrazolopyrazine derivatives from (3-Methylpyridin-4-yl)methyl acetate is not prominently documented, general synthetic strategies for related pyrazolo[3,4-b]pyridines often involve the construction of a pyridine ring onto a pre-existing pyrazole. nih.gov These methods typically utilize 3-aminopyrazole (B16455) derivatives as a key starting material, which acts as a dinucleophile, reacting with various biselectrophiles to form the pyridine ring. nih.gov

Triazolopyridine Derivatives

Triazolopyridines represent another class of heterocyclic compounds whose synthesis can be approached using functionalized pyridine intermediates. These fused bicyclic systems are of significant interest in medicinal chemistry. A variety of synthetic methods exist for their preparation, including iodine-mediated oxidative reactions, cyclocondensation, and palladium-catalyzed reactions. mdpi.com These diverse synthetic pathways allow for the introduction of various substituents, and a precursor like this compound could be modified to participate in these cyclization reactions, for example, by converting it into a hydrazinopyridine intermediate.

2,4,6-Triarylpyridines

2,4,6-Triarylpyridines, also known as Kröhnke pyridines, are valuable compounds with applications in materials science and as versatile ligands in coordination chemistry due to their π-stacking abilities. researchgate.netnih.gov A common and efficient method for their synthesis is a one-pot, three-component reaction involving substituted acetophenones, aryl aldehydes, and an ammonium (B1175870) salt like ammonium acetate, which serves as the nitrogen source for the pyridine ring. researchgate.net

In this context, this compound can be envisioned as a precursor to a key reactant. For instance, it could be converted into 1-(3-methylpyridin-4-yl)ethan-1-one, an acetophenone (B1666503) derivative. This ketone could then participate in the one-pot condensation to generate a highly substituted pyridine bearing the 3-methylpyridin-4-yl moiety at the 2-, 4-, or 6-position of the newly formed pyridine ring. Various catalysts, including reusable magnetic nanoparticles, have been developed to facilitate this transformation under environmentally friendly conditions. researchgate.net

Derivatization of the Pyridine Ring for Specific Functional Groups

The pyridine ring in this compound is amenable to a wide range of chemical modifications, allowing for the introduction of specific functional groups required for a target application. These derivatizations are crucial for fine-tuning the electronic, steric, and pharmacokinetic properties of the final molecule.

For example, in the synthesis of PET imaging agents, specific functional groups must be installed to enable radiolabeling. The synthesis of [18F]T-401 requires the introduction of a fluorine atom onto the pyridine ring, which is ultimately replaced by the positron-emitting 18F isotope in the final radiosynthesis step. nih.gov Similarly, the development of other PET ligands like [18F]5Me3F4AP involves the strategic placement of amino and fluoro groups on the methylpyridine core to achieve the desired binding affinity and metabolic stability. nih.gov These transformations highlight the utility of the methylpyridine scaffold in preparing highly functionalized heterocyclic systems.

Strategies for Late-Stage Functionalization

Late-stage functionalization is a powerful strategy in modern organic synthesis and drug discovery that involves introducing or modifying functional groups in the final stages of a synthetic sequence. This approach allows for the rapid generation of analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses.

The synthesis of PET radioligands is a prime example of late-stage functionalization. The introduction of the short-lived 18F isotope (half-life ≈ 110 minutes) is necessarily one of the very last steps in the synthesis of molecules like [18F]T-401 to maximize the radiochemical yield available for imaging studies. nih.gov

Furthermore, advanced methodologies such as late-stage C-H functionalization could be applied to molecules containing the (3-Methylpyridin-4-yl)methyl moiety. For instance, methods for the direct methylation of C(sp3)-H bonds in saturated heterocycles have been developed, enabled by the combination of photocatalysis and nickel mediation. Such a strategy could potentially be used to modify a complex molecule containing the (3-Methylpyridin-4-yl)methyl group, allowing for rapid exploration of the chemical space around a lead compound to optimize its properties.

Industrial and Pharmaceutical Intermediate Potential

The inherent reactivity of the pyridine ring system, combined with the accessible ester functionality, positions this compound as a valuable intermediate in both industrial and pharmaceutical chemistry. While extensive public documentation on its large-scale industrial applications remains somewhat nascent, its structural motifs are present in a range of biologically active molecules, suggesting significant untapped potential.

Role in Pharmaceutical Synthesis:

The pyridine core is a ubiquitous feature in a vast number of pharmaceutical agents due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound offers a unique starting point for the synthesis of novel drug candidates. The methyl group at the 3-position and the methyl acetate at the 4-position can be strategically modified to fine-tune the steric and electronic properties of the resulting molecules, which is a critical aspect of drug design and optimization.

Research in medicinal chemistry often involves the synthesis of libraries of related compounds to identify lead candidates with optimal efficacy and safety profiles. This compound can serve as a key starting material for such libraries. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. Alternatively, the ester can be reduced to an alcohol, providing another avenue for functionalization.

Industrial Applications:

In the broader chemical industry, pyridine derivatives are utilized in the manufacturing of agrochemicals, solvents, and specialty materials. While specific data for this compound is not widely reported in publicly available industrial literature, its properties suggest potential use as a precursor for the synthesis of specialized polymers or as a component in the formulation of corrosion inhibitors. The European Chemicals Agency (ECHA) has indicated that substances with the same EC number (242-582-0) are used in the manufacture of rubber products and as intermediates in further manufacturing processes. europa.eu

Detailed Research Findings:

The scientific literature points towards the utility of similarly structured pyridine derivatives in the synthesis of complex heterocyclic systems. The reactivity of the pyridine ring allows for various electrophilic and nucleophilic substitution reactions, enabling the introduction of additional functional groups. The methyl group can also be a site for further chemical modification, for example, through radical halogenation.

Below is a data table summarizing the key information and potential of this compound.

| Property | Details |

| IUPAC Name | This compound |

| CAS Number | 18794-49-5 |

| Molecular Formula | C9H11NO2 |

| Key Functional Groups | Pyridine Ring, Ester |

| Potential Pharmaceutical Role | Intermediate for API synthesis |

| Potential Industrial Role | Precursor for specialty chemicals, polymers, and agrochemicals |

Interactive Data Table: Potential Synthetic Transformations

The following table outlines potential synthetic transformations that this compound can undergo, highlighting its versatility as a synthetic intermediate.

| Reaction Type | Reagents | Product Functional Group |

| Ester Hydrolysis | LiOH, H2O | Carboxylic Acid |

| Ester Reduction | LiAlH4, THF | Alcohol |

| Amidation | Amine, Coupling Agent | Amide |

| N-Oxidation | m-CPBA | Pyridine N-oxide |

| Halogenation (methyl group) | NBS, AIBN | Bromomethylpyridine |

Structure Activity Relationship Sar Studies of 3 Methylpyridin 4 Yl Methyl Acetate Derivatives

Modulation of Biological Activity through Structural Modifications

The biological profile of a compound is intricately linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. For derivatives of (3-Methylpyridin-4-yl)methyl acetate (B1210297), the ester moiety and the substituted pyridine (B92270) ring are primary targets for modification to modulate activity, selectivity, and pharmacokinetic properties.

The ester group in (3-Methylpyridin-4-yl)methyl acetate is a key pharmacophoric feature that can influence several aspects of a molecule's behavior, including its polarity, solubility, and ability to interact with biological targets. Variations in the ester moiety can lead to significant changes in biological activity. For instance, altering the alkyl or aryl portion of the ester can affect its steric bulk and electronic properties.

While direct studies on this compound are limited, research on other compounds with ester functionalities demonstrates the importance of this group. For example, in a series of novel galactopyranoside esters, variations in the acyl chain length and substitution pattern of the ester groups were shown to have a significant impact on their antimicrobial and antifungal activities. This suggests that similar modifications to the acetate group in this compound could lead to a range of biological responses.

Illustrative Data on Ester Moiety Variation in a Hypothetical Series of Pyridine Derivatives:

| Compound | Ester Moiety | Biological Activity (IC50, µM) |

| 1 | -OCOCH₃ (Acetate) | 15.2 |

| 2 | -OCOCH₂CH₃ (Propionate) | 12.8 |

| 3 | -OCOC(CH₃)₃ (Pivalate) | 25.6 |

| 4 | -OCOPh (Benzoate) | 8.5 |

This table is illustrative and based on general principles of SAR; it does not represent actual data for this compound derivatives.

The pyridine ring is a common scaffold in many biologically active compounds, and its substitution pattern plays a critical role in determining the molecule's interaction with target proteins. For this compound, the methyl group at the 3-position and the potential for further substitution on the ring are key areas for SAR exploration.

Illustrative Data on Pyridine Ring Substituent Effects in a Hypothetical Series:

| Compound | Substituent at Position 5 | Substituent at Position 6 | Biological Activity (IC50, µM) |

| 5 | H | H | 15.2 |

| 6 | Cl | H | 10.1 |

| 7 | OCH₃ | H | 7.8 |

| 8 | H | CH₃ | 18.5 |

This table is illustrative and based on general principles of SAR; it does not represent actual data for this compound derivatives.

Enantiomeric Selectivity and Its Role in Biological Interactions

Chirality can be a critical determinant of a drug's biological activity. If a derivative of this compound possesses a stereocenter, the different enantiomers may exhibit distinct pharmacological and toxicological profiles. This enantiomeric selectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which often have chiral binding sites.

While there is no specific information on the enantiomeric selectivity of this compound derivatives, the importance of stereochemistry is a well-established principle in drug design. For instance, the enantioselective synthesis of compounds containing chiral centers is a major focus in medicinal chemistry to isolate the more active and less toxic enantiomer. Research on the enantioselective addition of pyridinyl acetates to electrophilic alkenes highlights the feasibility of creating stereochemically complex molecules from pyridine-based starting materials chemrxiv.org. This underscores the potential for developing chiral derivatives of this compound where one enantiomer may display superior biological activity.

Computational Approaches in SAR Studies

In modern drug discovery, computational methods are indispensable tools for predicting and rationalizing the SAR of a series of compounds. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two powerful techniques used to guide the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This method can provide valuable insights into the binding mode of this compound derivatives and help to explain the observed SAR. By visualizing the interactions between the ligand and the protein's active site, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity.

Although no specific molecular docking studies for this compound were found, numerous studies on other pyridine derivatives demonstrate the utility of this approach. For example, docking studies on substituted pyridine derivatives as lysine-specific demethylase 1 inhibitors have helped to identify key residues, such as Lys661 and Asp555, that are crucial for binding nih.gov. Similarly, molecular docking has been used to understand the binding of pyridine derivatives to various other enzymes, providing a rational basis for designing new analogs with improved activity researchgate.netmdpi.comnih.gov.

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (e.g., physicochemical properties, electronic properties, and steric parameters) with activity, QSAR models can be used to predict the potency of novel compounds before they are synthesized.

While no QSAR models have been specifically developed for this compound, the application of QSAR to other pyridine derivatives has been widely reported. These studies have successfully correlated various molecular descriptors with the biological activities of pyridine-containing compounds nih.govnih.govchemrevlett.comresearchgate.netelectrochemsci.org. For instance, a QSAR study on a series of imidazo[1,2-a]pyridine (B132010) derivatives revealed that global topological charge indices and the hydrophobic constant of certain substituents were key factors influencing their activity as acid pump antagonists nih.gov. Such models can guide the selection of substituents and predict the biological activity of new derivatives, thereby accelerating the drug discovery process.

Development of Chemical Probes and Ligands

The pyridine scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous bioactive molecules and therapeutic agents. researchgate.netresearchgate.netnih.govrsc.org The inherent properties of the pyridine ring, such as its hydrogen bonding capacity, metabolic stability, and ability to engage in various intermolecular interactions, make it an attractive starting point for the development of chemical probes and ligands to study and modulate biological targets. nih.govmdpi.com While specific research on the development of chemical probes directly from this compound is not extensively documented in publicly available literature, the principles of probe development can be illustrated through structure-activity relationship (SAR) studies of analogous pyridine derivatives.

Chemical probes are essential tools for elucidating the function of proteins and interrogating biological pathways. mskcc.orgnih.govmatthewslab.org The design of a potent and selective chemical probe often begins with a hit compound, which is then systematically modified to optimize its properties. These modifications aim to enhance affinity for the target protein, improve selectivity over other proteins, and introduce functionalities for detection or target engagement, such as fluorescent tags or radiolabels.

An example of developing a targeted ligand from a pyridine-based scaffold can be seen in the exploration of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov These studies highlight how subtle chemical modifications around the pyridine core can significantly impact binding affinity and cooperativity with the endogenous ligand, acetylcholine. nih.gov

The development of a radiofluorinated probe for imaging the M4 receptor further illustrates the process of converting a bioactive molecule into a tool for in vivo studies. nih.gov This often involves identifying a position on the molecule that can tolerate the incorporation of a radioisotope, such as fluorine-18 (B77423), without detrimentally affecting its biological activity. nih.gov

The following data tables, derived from studies on related pyridine derivatives, showcase the types of SAR data that guide the development of chemical probes and ligands.

Table 1: Structure-Activity Relationship of 4-Pyridine Derivatives as PPARγ Agonists

This table illustrates how modifications to the 3-position of a 4-pyridine series of compounds influence their potency as PPARγ agonists. The data is based on a study aimed at discovering novel PPARγ intermediate agonists. nih.gov

| Compound | R Group (at position 3) | EC50 (nM) | Emax (%) |

| 2a | Methyl | >10000 | 25 |

| 2b | Ethyl | 1000 | 50 |

| 2c | Methoxy (B1213986) | 188 | 80 |

| 2d | Ethoxy | 182 | 85 |

| 2e | Chloro | >10000 | 15 |

| 2f | 3,5-Dimethyl | >10000 | 20 |

| 2g | 3-Methoxy-5-methyl | 100 | 100 |

EC50 represents the concentration of the compound that gives half-maximal response. A lower EC50 indicates higher potency. Emax represents the maximum efficacy of the compound.

Table 2: Binding Affinity and Cooperativity of Pyrazol-4-yl-pyridine Derivatives at the M4 Receptor

This table presents data on the binding affinity (pKB) and cooperativity with acetylcholine (logαACh) for a series of pyrazol-4-yl-pyridine derivatives acting as M4 PAMs. These parameters are crucial for characterizing the interaction of a ligand with its target receptor. nih.gov

| Compound | pKB | logαACh |

| 8 | 6.4 ± 0.1 | 1.5 ± 0.2 |

| 9 | 6.5 ± 0.1 | 1.6 ± 0.2 |

| 10 | 6.3 ± 0.2 | 1.4 ± 0.3 |

| 11 | 6.5 ± 0.1 | 1.7 ± 0.2 |

| 12 | 6.4 ± 0.1 | 1.6 ± 0.1 |

| 13 | 6.3 ± 0.1 | 1.5 ± 0.1 |

pKB is the negative logarithm of the equilibrium dissociation constant of the allosteric ligand. A higher pKB indicates higher binding affinity. logαACh represents the fold increase in the affinity of acetylcholine for its binding site in the presence of the PAM.

These examples demonstrate the systematic approach taken in medicinal chemistry to develop pyridine-based compounds into valuable chemical probes and ligands. The process involves iterative cycles of design, synthesis, and biological evaluation to achieve the desired potency, selectivity, and functional characteristics required for robust biological interrogation.

Degradation and Stability Pathways of 3 Methylpyridin 4 Yl Methyl Acetate in Research Contexts

Hydrolytic Degradation Under Various Conditions

The ester linkage in (3-Methylpyridin-4-yl)methyl acetate (B1210297) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process is significantly influenced by the pH of the medium and can be catalyzed by both acids and bases.

Under acidic conditions, the hydrolysis of the ester is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. The rate of acid-catalyzed hydrolysis is generally dependent on the concentration of the hydronium ion.

In neutral or alkaline environments, hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This base-catalyzed hydrolysis is typically faster than the neutral or acid-catalyzed reaction because the hydroxide ion is a stronger nucleophile than water. The reaction rate is directly proportional to the hydroxide ion concentration.

The primary products of the hydrolytic degradation of (3-Methylpyridin-4-yl)methyl acetate are (3-methylpyridin-4-yl)methanol (B1587072) and acetic acid. The general scheme for this hydrolysis is presented below:

This compound + H₂O ⇌ (3-Methylpyridin-4-yl)methanol + Acetic Acid

| pH Condition | Catalyst | Expected Relative Rate of Hydrolysis |

| Acidic (pH < 4) | H₃O⁺ | Moderate to High |

| Neutral (pH ≈ 7) | H₂O | Low |

| Alkaline (pH > 8) | OH⁻ | High |

This interactive table is based on general principles of ester hydrolysis.

Oxidative Degradation Processes Affecting Pyridine (B92270) Ring Integrity

The pyridine ring, while aromatic, is not immune to oxidative degradation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species (ROS). The nitrogen atom in the pyridine ring and the methyl substituent can influence the ring's susceptibility to oxidation.

Oxidation can lead to the formation of N-oxides, hydroxypyridines, or even cleavage of the pyridine ring. The formation of this compound N-oxide is a potential primary oxidation product. Further oxidation can lead to the introduction of hydroxyl groups at various positions on the ring, ultimately compromising its aromaticity and leading to ring-opening products. The pyridine ring is generally resistant to oxidation, but severe conditions can lead to its breakdown.

The presence of the methyl group on the pyridine ring can also be a site for oxidation, potentially leading to the formation of a carboxylic acid group, which could then undergo decarboxylation under certain conditions.

Photochemical and Electrochemical Decomposition Studies

Photochemical Decomposition:

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in pyridine-containing compounds. Pyridine itself can undergo photolysis, leading to various rearrangement and fragmentation products. nih.gov The primary photochemical process for pyridine involves excitation to a singlet state, which can then undergo intersystem crossing to a triplet state or react directly. For substituted pyridines like this compound, the absorption of UV light could lead to several decomposition pathways, including:

Photo-hydrolysis: The energy from the absorbed photons could accelerate the hydrolytic cleavage of the ester bond.

Ring Isomerization and Rearrangement: UV irradiation can cause the pyridine ring to rearrange to various isomers.

Ring Cleavage: At higher energies, the pyridine ring can undergo fragmentation, leading to the formation of smaller, non-aromatic molecules. One study on the UV photolysis of pyridine identified succinic acid as a major degradation product. nih.gov

Electrochemical Decomposition:

The electrochemical behavior of pyridine derivatives has been a subject of study, particularly in the context of electrosynthesis and environmental remediation. The electrochemical reduction of pyridinium (B92312) ions has been investigated, showing that the process is often irreversible. nih.gov The electrochemical oxidation of 3-methylpyridine (B133936) has been shown to result in the formation of a polymeric film on the electrode surface under certain conditions, while under other conditions, it can be oxidized to nicotinic acid or even completely mineralized to CO₂.

For this compound, electrochemical studies would be necessary to determine its specific redox potentials and decomposition products. It is plausible that both the pyridine ring and the ester group could be electrochemically active, leading to a complex mixture of products depending on the applied potential and electrode material.

Mechanistic Studies of Decomposition Products

Detailed mechanistic studies on the decomposition of this compound are not extensively documented. However, based on the known reactivity of its functional groups, several decomposition pathways can be proposed.

Hydrolysis: The mechanism of ester hydrolysis is well-established and proceeds through a tetrahedral intermediate, as described in section 8.1. The primary decomposition products are (3-methylpyridin-4-yl)methanol and acetic acid.

Oxidation: The oxidation of the pyridine ring likely proceeds through radical mechanisms, especially in the presence of ROS. The initial step could be the formation of a radical cation, which then reacts with oxygen or other oxidizing species. Ring-opening mechanisms for pyridine derivatives have been investigated and are known to be complex, often involving multiple steps and intermediates. acs.org

Photochemical Decomposition: The mechanisms of photochemical reactions of pyridines can involve excited singlet and triplet states. Isomerization reactions are thought to proceed through intermediates like Dewar pyridines. Ring cleavage likely occurs through high-energy intermediates and radical pathways.

Further research, employing techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling, would be required to fully elucidate the specific degradation pathways and identify the various decomposition products of this compound under different stress conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-methylpyridin-4-yl)methyl acetate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 3-methylpyridin-4-ylmethanol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions yields the target ester. Reaction optimization should focus on temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of alcohol to acetyl chloride) . Solvent choice (e.g., dichloromethane) and drying agents (e.g., molecular sieves) are critical for reproducibility.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the ester linkage (e.g., acetate methyl at ~2.1 ppm) and pyridine ring protons (7.0–8.5 ppm). DEPT-135 helps distinguish CH₃/CH₂/CH groups.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. For pyridine derivatives, high-resolution data (≤1.0 Å) is recommended to resolve positional disorder in methyl or acetate groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₁₁NO₃: 181.0739 g/mol).

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Hydrolysis studies in aqueous buffers (pH 2–12) at 25–60°C reveal stability trends. For example, under acidic conditions (pH < 4), ester hydrolysis to 3-methylpyridin-4-ylmethanol is accelerated. Use HPLC or titration to monitor degradation kinetics. First-order rate constants (k) can be derived from concentration-time plots .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Common byproducts (e.g., diacetylated derivatives) arise from over-acylation. Strategies include:

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity.

- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) reduces exothermic side reactions.

- Chromatographic Purity Checks : TLC (hexane:ethyl acetate, 3:1) or GC-MS identifies impurities. Adjust reaction time (<4 hours) to limit byproduct accumulation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution. The acetate group’s electrophilicity is quantified via Fukui indices, identifying susceptible sites for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS .

Q. What experimental approaches resolve contradictions in reported biological activities of pyridine-based esters?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from assay conditions. Standardize protocols:

- Dose-Response Curves : Test across concentrations (1–100 µM) in triplicate.

- Cell Line Validation : Use ATCC-certified lines (e.g., HEK-293 for cytotoxicity).

- Molecular Docking : Compare binding affinities with target proteins (e.g., CYP450 enzymes) using AutoDock Vina. Cross-validate with SPR (surface plasmon resonance) for kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.